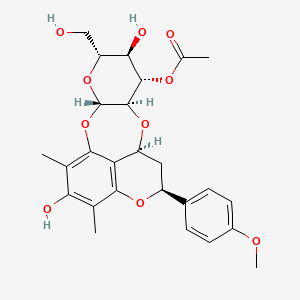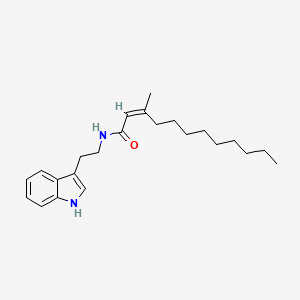
Trisphaerolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisphaerolide A is a natural product found in Erylus trisphaerus with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Biogenesis
Trisphaerolide A, a compound extracted from the marine sponge Erylus trisphaerus, is noted for its mildly cytotoxic properties. The structure of trisphaerolide A is elucidated through detailed spectroscopic data analysis. It is believed to have a polyketide biogenesis, incorporating a unique pathway variant involving the addition of methyl branches from acetate units (van Altena et al., 2003).
Antitumor Activity
Trisphaeridine, a compound related to trisphaerolide A, has been studied for its anticancer properties. It is among the alkaloids isolated from Amaryllidaceae shown to inhibit P-glycoprotein and induce apoptosis. This research highlights the potential of these alkaloids, including trisphaeridine, in anticancer therapies (Zupkó et al., 2009).
Synthetic Applications
The synthesis of trisphaeridine, closely related to trisphaerolide A, has been achieved through palladium-catalyzed aryl–aryl coupling reactions. This synthesis method is crucial for the production of fully aromatized phenanthridine and benzo[c]phenanthridine alkaloids, demonstrating the compound's importance in organic chemistry and potential pharmaceutical applications (Harayama et al., 2001).
Biosynthesis in Fungi
Research on the biosynthesis of trisporoids in zygomycete Blakeslea trispora offers insight into the metabolic pathways leading to compounds like trisphaerolide A. This study enhances our understanding of fungal biochemistry and its implications for natural product synthesis (Schachtschabel et al., 2008).
Propiedades
Nombre del producto |
Trisphaerolide A |
|---|---|
Fórmula molecular |
C25H38O3 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(4R,6R)-4-hydroxy-4,6-dimethyl-6-[(E)-12-phenyldodec-10-enyl]oxan-2-one |
InChI |
InChI=1S/C25H38O3/c1-24(27)20-23(26)28-25(2,21-24)19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22/h9,11-14,17-18,27H,3-8,10,15-16,19-21H2,1-2H3/b12-9+/t24-,25+/m0/s1 |
Clave InChI |
MPMOMJZPGJTYMV-CPBUKKLUSA-N |
SMILES isomérico |
C[C@@]1(CC(=O)O[C@](C1)(C)CCCCCCCCC/C=C/CC2=CC=CC=C2)O |
SMILES canónico |
CC1(CC(=O)OC(C1)(C)CCCCCCCCCC=CCC2=CC=CC=C2)O |
Sinónimos |
trisphaerolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



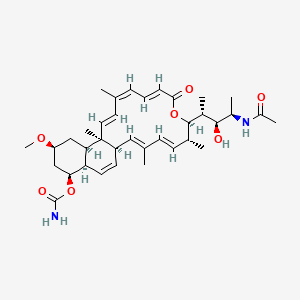
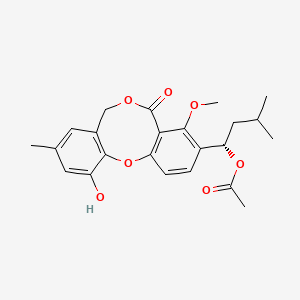
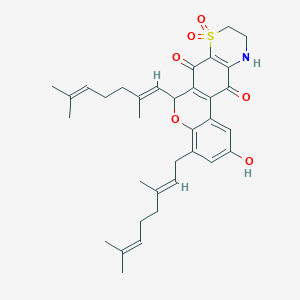
![4-[(1Z,5E,7E)-11-Methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1245496.png)
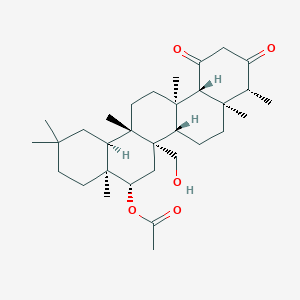
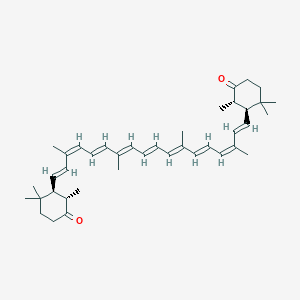
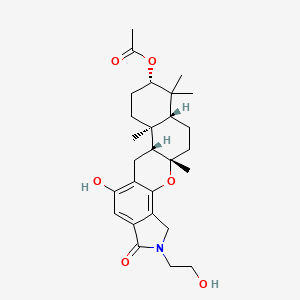
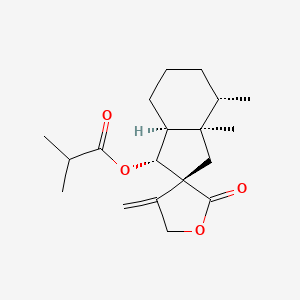
![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid](/img/structure/B1245507.png)

